molecular formula C17H30 B8446121 Bicyclo(2.2.1)hept-2-ene, 5-decyl- CAS No. 22094-85-5

Bicyclo(2.2.1)hept-2-ene, 5-decyl-

Cat. No. B8446121
CAS RN: 22094-85-5
M. Wt: 234.4 g/mol
InChI Key: VTWPBVSOSWNXAX-UHFFFAOYSA-N
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Patent
US06713154B1

Procedure details

Polymerization was conducted in the same manner as in Preparation Example 1 except that 18 parts of 5-hexyl-2-norbornene (HNB) was used in place of 26 parts of 5-decyl-2-norbornene, and 3 parts of 5-ethylidene-2-norbornene (ENB) were added, thereby obtaining 21 parts of a norbornene terpolymer [Mn=71,100, Mw=107,000; compositional ratio NB/HNB/ENB of monomers=74/23/3 (molar ratio); Tg=323° C.] was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:7]1[CH2:12][CH:11]2[CH2:13][CH:8]1[CH:9]=[CH:10]2)CCCCC.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]CCCC.[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32]>>[CH:8]12[CH2:13][CH:11]([CH2:10][CH2:9]1)[CH:12]=[CH:7]2.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1C2C=CC(C1)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1C2C=CC(C1)C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C=CC(CC1)C2
Name
Type
product
Smiles
C(CCCCC)C1C2C=CC(C1)C2.C(C)=C1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713154B1

Procedure details

Polymerization was conducted in the same manner as in Preparation Example 1 except that 18 parts of 5-hexyl-2-norbornene (HNB) was used in place of 26 parts of 5-decyl-2-norbornene, and 3 parts of 5-ethylidene-2-norbornene (ENB) were added, thereby obtaining 21 parts of a norbornene terpolymer [Mn=71,100, Mw=107,000; compositional ratio NB/HNB/ENB of monomers=74/23/3 (molar ratio); Tg=323° C.] was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([CH:7]1[CH2:12][CH:11]2[CH2:13][CH:8]1[CH:9]=[CH:10]2)CCCCC.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]CCCC.[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32]>>[CH:8]12[CH2:13][CH:11]([CH2:10][CH2:9]1)[CH:12]=[CH:7]2.[CH2:14]([CH:24]1[CH2:29][CH:28]2[CH2:30][CH:25]1[CH:26]=[CH:27]2)[CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[CH:31](=[C:33]1[CH2:38][CH:37]2[CH2:39][CH:34]1[CH:35]=[CH:36]2)[CH3:32] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C1C2C=CC(C1)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)C1C2C=CC(C1)C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)=C1C2C=CC(C1)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Polymerization
ADDITION
Type
ADDITION
Details
were added

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C12C=CC(CC1)C2
Name
Type
product
Smiles
C(CCCCC)C1C2C=CC(C1)C2.C(C)=C1C2C=CC(C1)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.